Haloxyfop-etotyl-d4 Haloxyfop-etotyl-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210975
InChI:
SMILES:
Molecular Formula: C₁₉H₁₅D₄ClF₃NO₅
Molecular Weight: 437.83

Haloxyfop-etotyl-d4

CAS No.:

Cat. No.: VC0210975

Molecular Formula: C₁₉H₁₅D₄ClF₃NO₅

Molecular Weight: 437.83

* For research use only. Not for human or veterinary use.

Haloxyfop-etotyl-d4 -

Specification

Molecular Formula C₁₉H₁₅D₄ClF₃NO₅
Molecular Weight 437.83

Introduction

Chemical Structure and Properties

Haloxyfop-etotyl-d4 is structurally identical to haloxyfop but incorporates four deuterium atoms (²H) at specific positions on its phenoxy ring. Its molecular formula is C₁₅H₁₁ClF₃NO₄, with deuterium substitution at the 2, 3, 5, and 6 positions of the phenoxy group . The molecular weight is 365.72 g/mol, slightly higher than non-deuterated haloxyfop (361.7 g/mol) .

Key Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₁ClF₃NO₄ (with ²H at phenoxy ring)
Molecular Weight365.72 g/mol
Deuterium Positions2, 3, 5, 6 on phenoxy ring
Functional GroupsChloro-trifluoromethylpyridinyl, propanoic acid

The compound retains the core structural motifs of haloxyfop, including a pyridinyl group substituted with chlorine and trifluoromethyl moieties, linked via an ether bridge to the deuterated phenoxy ring.

Synthesis and Isotopic Labeling

Haloxyfop-etotyl-d4 is synthesized through a process involving deuteration of haloxyfop’s phenoxy ring. While specific reaction conditions are proprietary, general methods include:

  • Esterification: Conversion of haloxyfop’s free acid to the etotyl ester via reaction with ethylene glycol derivatives under acidic conditions.

  • Deuteration: Incorporation of deuterium into the phenoxy ring using deuterated solvents or reagents, such as D₂O or DCl, under catalytic or acidic conditions.

The etotyl group enhances solubility and stability, making the compound suitable for analytical applications.

Mechanism of Action and Herbicidal Activity

As a derivative of haloxyfop, Haloxyfop-etotyl-d4 shares the same biochemical target: acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. Inhibition disrupts lipid metabolism in grassy weeds, leading to necrosis.

Analytical Applications

Haloxyfop-etotyl-d4 is primarily employed as an internal standard in quantitative analytical methods, compensating for matrix effects and instrument variability.

Common Techniques

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Used to quantify haloxyfop residues in environmental and biological samples.

    • Method validation ensures precision and accuracy across diverse matrices (e.g., infant formula, soil) .

  • Metabolic Tracing:

    • Tracks the fate of haloxyfop in plants or animals, distinguishing between parent compound and metabolites.

Research Findings and Challenges

Case Study: Residue Analysis

A method published by Urairat et al. employed Haloxyfop-etotyl-d4 to quantify haloxyfop in infant formula, achieving limits of detection as low as 0.5 ng/g . This demonstrates its utility in food safety monitoring.

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